AT7867

Vue d'ensemble

Description

AT7867 est un inhibiteur puissant et biodisponible par voie orale de la kinase sérine/thréonine AKT et de la kinase p70 S6. Il a montré un potentiel significatif dans l'inhibition de la croissance de xénogreffes tumorales humaines et l'induction de changements pharmacodynamiques .

Méthodes De Préparation

La synthèse de AT7867 implique la découverte de pistes basées sur des fragments combinée à la conception de médicaments basée sur la structure . Les voies synthétiques spécifiques et les conditions de réaction sont exclusives et non divulguées publiquement. Il est connu que le composé est produit par une série de réactions chimiques qui aboutissent à ses propriétés inhibitrices puissantes .

Analyse Des Réactions Chimiques

AT7867 subit diverses réactions chimiques, notamment :

Oxydation et réduction : Ces réactions sont essentielles à la stabilité et à l'activité du composé.

Produits principaux : Les principaux produits formés à partir de ces réactions sont les formes phosphorylées d'AKT et de la kinase p70 S6, qui sont cruciales pour les effets inhibiteurs du composé.

Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment :

Recherche sur le cancer : Il a montré un potentiel significatif dans l'inhibition de la croissance de diverses lignées cellulaires cancéreuses humaines, notamment le glioblastome, le cancer du sein et le cancer colorectal

Recherche sur les cellules souches : This compound favorise la différenciation des cellules progénitrices pancréatiques dérivées de cellules souches pluripotentes induites humaines, conduisant à une inversion accélérée du diabète chez les souris diabétiques.

Études de transduction du signal : Le composé est utilisé pour étudier la voie PI3K/AKT, qui est impliquée dans divers processus cellulaires tels que le métabolisme du glucose, l'apoptose et la différenciation cellulaire.

Mécanisme d'action

This compound exerce ses effets en inhibant l'activité d'AKT et de la kinase p70 S6 par liaison compétitive à l'ATP . Cette inhibition conduit à la suppression des voies de signalisation en aval impliquées dans la croissance et la survie cellulaires. Le composé induit également l'apoptose dans les cellules tumorales en inhibant la phosphorylation de substrats clés tels que GSK3β et la protéine ribosomique S6 .

Applications De Recherche Scientifique

Efficacy in Colorectal Cancer

A study demonstrated that AT7867 significantly inhibited the growth of human colorectal cancer cell lines (HT-29, HCT116, DLD-1) both in vitro and in vivo. It was observed that treatment with this compound led to a dose-dependent decrease in cell viability and induced caspase-dependent apoptosis . Furthermore, the compound was effective in reducing tumor growth in xenograft models, confirming its potential as a therapeutic agent against colorectal cancer .

Impact on Cancer Stem Cells

This compound has also been investigated for its effects on colorectal cancer stem-like cells. Research indicates that it induces G2/M phase arrest and apoptosis in these cells, potentially making it a viable option for targeting cancer stemness . The compound's ability to promote differentiation of these stem-like cells further enhances its therapeutic profile against colorectal cancer.

Promotion of Pancreatic Progenitor Cell Differentiation

Recent studies have highlighted the role of this compound in enhancing the differentiation of pancreatic progenitor cells (PPs). In vitro experiments showed that treatment with this compound significantly increased the percentage of PDX1+NKX6.1+ and PDX1+GP2+ cells, markers indicative of mature pancreatic endocrine cells . This differentiation is crucial for developing therapies aimed at reversing diabetes.

In Vivo Efficacy

In vivo studies involving diabetic mice demonstrated that transplantation of this compound-treated PPs resulted in accelerated diabetes reversal. The treated PPs exhibited high purity and functionality, suggesting that this compound not only promotes differentiation but also enhances the therapeutic potential of stem cell-derived pancreatic tissues .

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

Mécanisme D'action

AT7867 exerts its effects by inhibiting the activity of AKT and p70 S6 kinase through ATP-competitive binding . This inhibition leads to the suppression of downstream signaling pathways involved in cell growth and survival. The compound also induces apoptosis in tumor cells by inhibiting the phosphorylation of key substrates such as GSK3β and S6 ribosomal protein .

Comparaison Avec Des Composés Similaires

AT7867 est unique en son genre en raison de son inhibition double à la fois d'AKT et de la kinase p70 S6, ce qui en fait un agent anticancéreux puissant . Des composés similaires comprennent :

MK-2206 : Un autre inhibiteur d'AKT avec un mécanisme d'action différent.

GSK690693 : Un inhibiteur d'AKT avec des propriétés similaires mais une sélectivité différente.

Amitriptyline N-oxyde : Un inhibiteur de kinase qui interagit avec CYP27B1, affectant l'activation de la vitamine D.

This compound se distingue par ses effets inhibiteurs puissants sur AKT et la kinase p70 S6, ce qui en fait un outil précieux dans la recherche sur le cancer et d'autres applications scientifiques.

Activité Biologique

AT7867 is a potent small molecule inhibitor primarily targeting the AKT signaling pathway, known for its critical role in cancer biology, particularly in malignant transformation and chemoresistance. This compound has been extensively studied for its biological activity, particularly its effects on cancer cell lines and stem-like cells, as well as its potential in regenerative medicine.

This compound is classified as an ATP-competitive inhibitor that selectively inhibits all three isoforms of AKT and the downstream kinase p70 S6 Kinase (p70S6K). Its mechanism involves blocking phosphorylation events that are crucial for cell survival and proliferation in cancer cells. The inhibition of these pathways leads to:

- Induction of Apoptosis : this compound has been shown to induce apoptosis in various cancer cell lines through multiple mechanisms, including the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .

- Cell Cycle Arrest : In colorectal cancer stem-like cells, this compound induces G2/M phase arrest, which contributes to its anti-cancer properties .

Efficacy in Cancer Models

This compound has demonstrated significant efficacy in preclinical models:

- Glioblastoma : In studies using PTEN-deficient U87MG human glioblastoma xenografts, administration of this compound resulted in a marked reduction in tumor growth and significant apoptosis induction at doses of 90 mg/kg orally or 20 mg/kg intraperitoneally .

- Colorectal Cancer : The compound effectively inhibited the growth of colorectal cancer stem-like cells by promoting differentiation and reducing stemness, primarily through modulation of the Ascl2 gene .

In Vitro Findings

- Cell Lines Tested : Various human cancer cell lines were used to assess the biological activity of this compound.

- Key Observations :

In Vivo Findings

- Xenograft Models : Studies involving mouse models implanted with human tumors showed that this compound treatment led to decreased tumor volume and enhanced survival rates compared to controls .

Table: Summary of Biological Activity Data

Case Study 1: Glioblastoma Treatment

In a preclinical study involving glioblastoma models, this compound was administered at two different doses (90 mg/kg p.o. and 20 mg/kg i.p.). The results indicated significant inhibition of tumor growth and induction of apoptosis. This supports the potential use of this compound as a therapeutic agent for aggressive brain tumors.

Case Study 2: Colorectal Cancer Stem Cells

A focused study on colorectal cancer stem-like cells revealed that this compound not only inhibits growth but also affects stemness markers, thus promoting differentiation. This suggests a dual role in treating both bulk tumors and their resistant stem cell populations.

Propriétés

IUPAC Name |

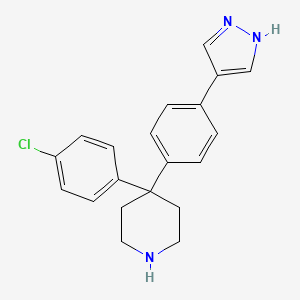

4-(4-chlorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN3/c21-19-7-5-18(6-8-19)20(9-11-22-12-10-20)17-3-1-15(2-4-17)16-13-23-24-14-16/h1-8,13-14,22H,9-12H2,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZMOSYUFVYJEPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C2=CC=C(C=C2)C3=CNN=C3)C4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00457772 | |

| Record name | AT7867 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00457772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857531-00-1 | |

| Record name | AT-7867 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0857531001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AT7867 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00457772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AT-7867 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ERF7YL2CE2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of AT7867?

A1: this compound is a potent, ATP-competitive inhibitor of the serine/threonine kinase AKT and its downstream kinase p70S6K. []

Q2: How does this compound's dual inhibition of AKT and p70S6K manifest at the cellular level?

A2: this compound effectively blocks the phosphorylation of GSK3β and S6 ribosomal protein, key downstream substrates of AKT and p70S6K, respectively. [] This inhibition disrupts crucial signaling pathways involved in cell survival, proliferation, and metabolism.

Q3: Besides AKT and p70S6K, are there other kinases targeted by this compound?

A3: Research has shown that this compound also inhibits protein kinase A and sphingosine kinase 1 (SphK1). [, ]

Q4: What is the significance of this compound's inhibition of SphK1?

A4: This inhibition, independent of AKT, leads to increased production of pro-apoptotic ceramide in cancer cells, contributing to this compound's anti-cancer activity. []

Q5: What are the downstream consequences of this compound-mediated AKT inhibition in cancer cells?

A5: this compound inhibits the phosphorylation of several AKT downstream targets, including pSer9 GSK-3β, pThr246 PRAS40, pSer127 YAP, and pSer235/236 S6RP, indicating a blockade of the AKT signaling pathway. [] This ultimately leads to cell cycle arrest, apoptosis, and reduced tumor growth. [, ]

Q6: Does this compound demonstrate any isoform specificity in its inhibition of AKT?

A6: Studies suggest that while this compound inhibits both AKT1 and AKT2, only AKT2 knockdown mimics the stabilizing effect of this compound on LDLR mRNA, highlighting a potential isoform-specific role in regulating LDLR expression. []

Q7: What is the molecular formula and weight of this compound?

A7: While the provided abstracts do not explicitly mention the molecular formula and weight of this compound, these can be easily deduced from its IUPAC name, 4-(4-chlorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine. The molecular formula is C20H21ClN4, and the molecular weight is 352.87 g/mol.

Q8: Is there any spectroscopic data available for this compound?

A8: The provided abstracts do not provide specific details about the spectroscopic characterization of this compound.

Q9: What types of in vitro assays have been used to investigate this compound's efficacy?

A9: Researchers have utilized various in vitro assays, including MTT assays, xCELLigence assays, colony formation assays, flow cytometry, immunofluorescence, and Western blot analysis to assess the impact of this compound on cell viability, proliferation, apoptosis, and cell cycle progression. [, , , , ]

Q10: What cancer cell lines have shown sensitivity to this compound in vitro?

A10: this compound has shown efficacy against a range of human cancer cell lines, including colorectal cancer (HT-29, HCT116, DLD-1), glioblastoma (U87MG), breast cancer (BT474), uterine sarcoma (MES-SA), and gastric cancer cells. [, , , , ]

Q11: Has this compound's anti-cancer activity been demonstrated in vivo?

A11: Yes, this compound has shown promising anti-tumor activity in vivo. In preclinical studies, it inhibited tumor growth in mouse xenograft models of human glioblastoma (U87MG), uterine sarcoma (MES-SA), breast cancer (BT474), and colorectal cancer (HT-29). [, , ]

Q12: Are there any biomarkers being investigated for predicting this compound efficacy?

A12: One study identified pThr246 PRAS40 as a potential pharmacodynamic biomarker for this compound inhibition using healthy volunteer hair follicles treated ex vivo. This assay is being utilized in clinical trials involving AKT inhibitors, including the MK2206 Phase I trial. []

Q13: How does this compound affect pancreatic progenitor (PP) cell differentiation?

A13: Studies have shown that this compound treatment significantly enhances PP cell differentiation in vitro, leading to a higher percentage of PDX1+NKX6.1+ and PDX1+GP2+ PP cells. [] This enhanced differentiation translated to faster reversal of hyperglycemia in diabetic mice transplanted with this compound-treated PPs. []

Q14: How is this compound administered in preclinical studies?

A14: Preclinical studies have primarily administered this compound via intraperitoneal injection or oral gavage. [, ]

Q15: What is known about the pharmacokinetic profile of this compound?

A15: Research indicates that this compound exhibits dose-independent pharmacokinetics after both intravenous and oral administration in rats. [] Additionally, approximately 8.27% of an oral dose remains unabsorbed, with a bioavailability (F) of 70.8%. Interestingly, about 21.8% undergoes intestinal first-pass metabolism. []

Q16: Are there any significant toxicity concerns associated with this compound?

A16: While this compound demonstrates promising anti-cancer activity, some preclinical studies indicate potential toxicity issues, particularly poor tolerance in rat toxicology studies. []

Q17: What other AKT inhibitors are currently being investigated?

A17: Several other AKT inhibitors are currently being investigated preclinically and clinically. Some notable examples include MK-2206, triciribine, ARQ-092, AKT inhibitor VIII, perifosine, CCT128930, and GSK-690693. [, , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.